4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.11504700 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis and Applications in Drug Design
Triazole derivatives have been characterized for their structural aspects, which include optimized geometry, spectroscopic behavior, and intermolecular interactions. These findings are crucial for understanding the reactivity and potential applications in drug design, particularly as inhibitors against tuberculosis, showcasing their potential in developing new anti-TB drugs (Kumar et al., 2021).
Antioxidant Abilities
Triazole compounds have demonstrated significant free-radical scavenging ability in various assays, highlighting their potential as antioxidant agents. This property is essential for developing treatments against oxidative stress-related diseases (Hussain, 2016).
Antimicrobial Activities
The synthesis of new triazole derivatives has shown promising antimicrobial activities against various test microorganisms. This indicates their potential use as novel antimicrobial agents, contributing to the fight against microbial resistance (Bektaş et al., 2010).
Insecticidal Activity
Triazole-linked compounds have also been evaluated for their insecticidal activity, with some showing significant effects against certain pests. This opens up avenues for developing safer, more effective pesticides (Maddila et al., 2015).
Electrochemical Applications
The electrochemical behavior of thiotriazoles has been studied, providing insights into their oxidation mechanisms and potential applications in electrochemical sensors and devices (Fotouhi et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-6-4-5-7-15(12)17-20-21-18(25)22(17)19-11-13-8-9-14(23-2)10-16(13)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZDZJXPTBTLCO-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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